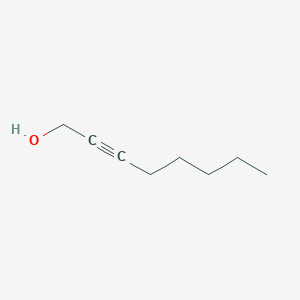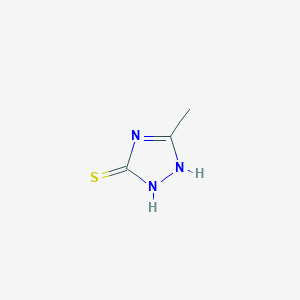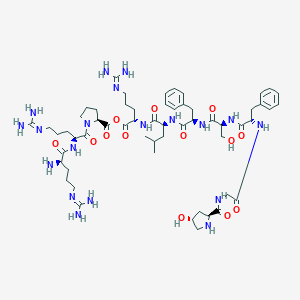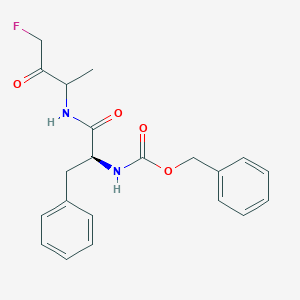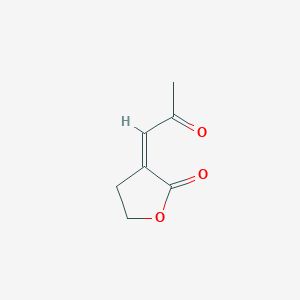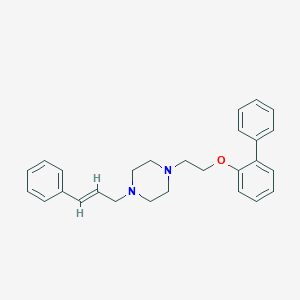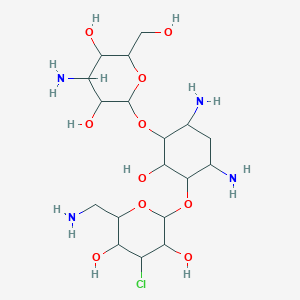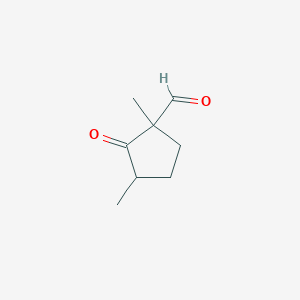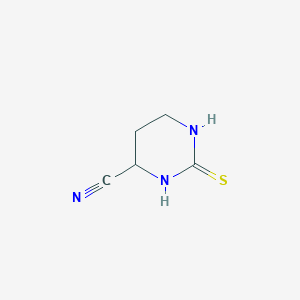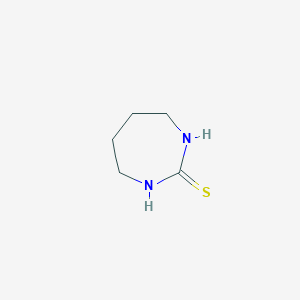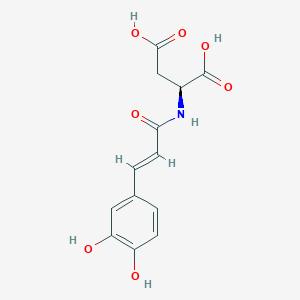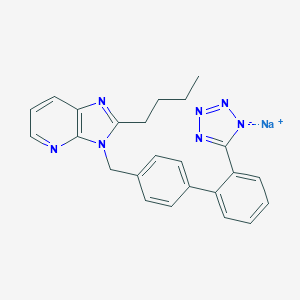
2-Butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 2-Butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine is not fully understood. However, it has been reported to exert its biological effects through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine exhibits a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit viral replication. In addition, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-Butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in the laboratory.
Direcciones Futuras
There are several future directions for the study of 2-Butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine. One area of research is the identification of new therapeutic applications for this compound, particularly in the treatment of diseases such as cancer and autoimmune disorders. Another area of research is the development of new synthesis methods that are more efficient and scalable. Finally, there is a need for further studies to elucidate the mechanism of action of this compound and to identify potential biomarkers for its activity.
Métodos De Síntesis
The synthesis of 2-Butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine involves the reaction of 2-(4-bromomethylphenyl)-5-butyl-1H-imidazo[4,5-b]pyridine with sodium azide, followed by the reduction of the resulting azide with triphenylphosphine. This method has been reported to yield the desired compound in good yields and high purity.
Aplicaciones Científicas De Investigación
2-Butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. In addition, it has been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.
Propiedades
Número CAS |
136042-19-8 |
|---|---|
Nombre del producto |
2-Butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine |
Fórmula molecular |
C24H22N7Na |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
sodium;2-butyl-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C24H22N7.Na/c1-2-3-10-22-26-21-9-6-15-25-24(21)31(22)16-17-11-13-18(14-12-17)19-7-4-5-8-20(19)23-27-29-30-28-23;/h4-9,11-15H,2-3,10,16H2,1H3;/q-1;+1 |
Clave InChI |
YFABTKCYNBWJHS-UHFFFAOYSA-N |
SMILES isomérico |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)N=CC=C2.[Na+] |
SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)N=CC=C2.[Na+] |
SMILES canónico |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)N=CC=C2.[Na+] |
Otros números CAS |
136042-19-8 |
Sinónimos |
2-butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine 3H-imidazo(4,5-b)pyridine, 2-butyl-3-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, sodium salt FK 739 FK-739 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



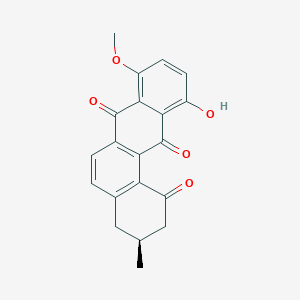
![4-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B148841.png)
